N-{[5-(butan-2-ylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
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Overview
Description
N-{[5-(butan-2-ylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound with a unique structure that combines a triazole ring, an adamantane core, and various functional groups
Preparation Methods
The synthesis of N-{[5-(butan-2-ylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves multiple steps, starting with the preparation of the triazole ring and the adamantane core. The triazole ring is typically synthesized through a cyclization reaction involving hydrazine and a suitable nitrile. The adamantane core is then introduced through a coupling reaction, followed by the addition of the butan-2-ylsulfanyl and diethylphenyl groups. Industrial production methods may involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
N-{[5-(butan-2-ylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The adamantane core can undergo substitution reactions, particularly at the bridgehead positions, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
N-{[5-(butan-2-ylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-{[5-(butan-2-ylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the adamantane core provides structural stability. The sulfanyl and diethylphenyl groups enhance the compound’s ability to penetrate biological membranes and interact with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar compounds include:
N-{[5-(butan-2-ylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide: Shares a similar core structure but may have different functional groups.
N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide: Contains a thiadiazole ring instead of a triazole ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups and structural elements, which confer specific chemical reactivity and biological activity .
Properties
IUPAC Name |
N-[[5-butan-2-ylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N4OS/c1-5-18(4)34-27-31-30-24(32(27)25-22(6-2)9-8-10-23(25)7-3)17-29-26(33)28-14-19-11-20(15-28)13-21(12-19)16-28/h8-10,18-21H,5-7,11-17H2,1-4H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANAYEHIWGDHED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=NN=C2SC(C)CC)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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